molecular formula C38H36N2O6 B12457324 5,5'-[hexane-1,6-diylbis(oxy)]bis[2-(2,3-dimethylphenyl)-1H-isoindole-1,3(2H)-dione]

5,5'-[hexane-1,6-diylbis(oxy)]bis[2-(2,3-dimethylphenyl)-1H-isoindole-1,3(2H)-dione]

Cat. No.: B12457324
M. Wt: 616.7 g/mol
InChI Key: YLYPJNCGIAKWHH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5,5’-[hexane-1,6-diylbis(oxy)]bis[2-(2,3-dimethylphenyl)-1H-isoindole-1,3(2H)-dione] is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a hexane-1,6-diylbis(oxy) linkage connecting two isoindole-1,3(2H)-dione units, each substituted with 2,3-dimethylphenyl groups. The presence of these functional groups imparts specific chemical and physical properties to the compound, making it a subject of interest in research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,5’-[hexane-1,6-diylbis(oxy)]bis[2-(2,3-dimethylphenyl)-1H-isoindole-1,3(2H)-dione] typically involves the reaction of hexane-1,6-diol with 2-(chloromethyl)oxirane, followed by subsequent reactions with 2,3-dimethylphenyl-substituted isoindole-1,3(2H)-dione . The reaction conditions often include the use of organic solvents, controlled temperatures, and catalysts to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization, distillation, or chromatography to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

5,5’-[hexane-1,6-diylbis(oxy)]bis[2-(2,3-dimethylphenyl)-1H-isoindole-1,3(2H)-dione] can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can modify the functional groups, leading to different reduced forms.

    Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized isoindole derivatives, while reduction can produce reduced forms with altered functional groups.

Scientific Research Applications

5,5’-[hexane-1,6-diylbis(oxy)]bis[2-(2,3-dimethylphenyl)-1H-isoindole-1,3(2H)-dione] has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 5,5’-[hexane-1,6-diylbis(oxy)]bis[2-(2,3-dimethylphenyl)-1H-isoindole-1,3(2H)-dione] involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5,5’-[hexane-1,6-diylbis(oxy)]bis[2-(2,3-dimethylphenyl)-1H-isoindole-1,3(2H)-dione] is unique due to its specific structural features, such as the hexane-1,6-diylbis(oxy) linkage and the 2,3-dimethylphenyl-substituted isoindole units. These characteristics impart distinct chemical and physical properties, making it valuable for various applications in research and industry.

Properties

Molecular Formula

C38H36N2O6

Molecular Weight

616.7 g/mol

IUPAC Name

2-(2,3-dimethylphenyl)-5-[6-[2-(2,3-dimethylphenyl)-1,3-dioxoisoindol-5-yl]oxyhexoxy]isoindole-1,3-dione

InChI

InChI=1S/C38H36N2O6/c1-23-11-9-13-33(25(23)3)39-35(41)29-17-15-27(21-31(29)37(39)43)45-19-7-5-6-8-20-46-28-16-18-30-32(22-28)38(44)40(36(30)42)34-14-10-12-24(2)26(34)4/h9-18,21-22H,5-8,19-20H2,1-4H3

InChI Key

YLYPJNCGIAKWHH-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)N2C(=O)C3=C(C2=O)C=C(C=C3)OCCCCCCOC4=CC5=C(C=C4)C(=O)N(C5=O)C6=CC=CC(=C6C)C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.